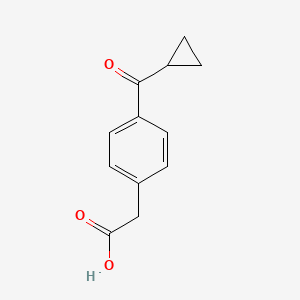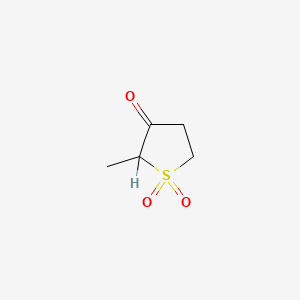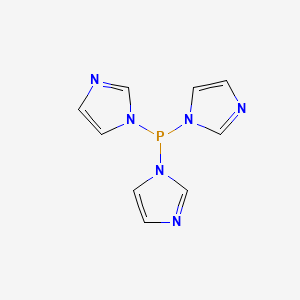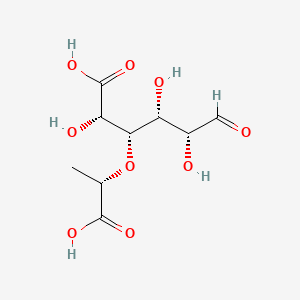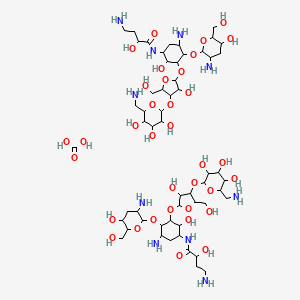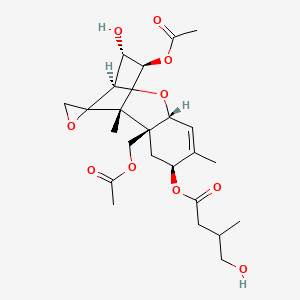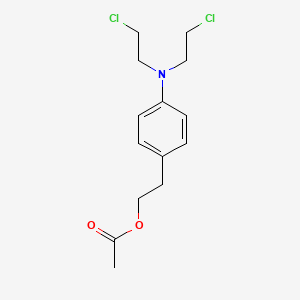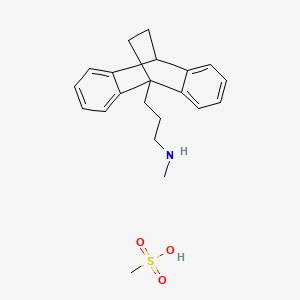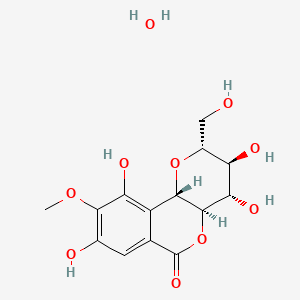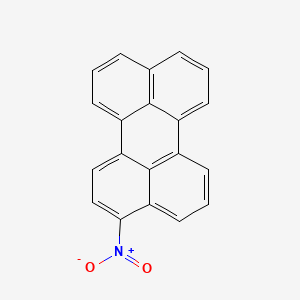
3-Nitroperylene
Descripción general
Descripción
3-Nitroperylene is a chemical compound with the molecular formula C20H11NO2 . It is a potent frameshift mutagen and has been extensively studied using the Ames Salmonella test .
Synthesis Analysis
The synthesis of 3-Nitroperylene has been discussed in several studies . For instance, one study suggests that the metabolic activation of 3-Nitroperylene requires three steps: metabolism by MOF enzymes to yield a ring-oxidized compound which is absorbed by the bacteria; reduction of this compound to the hydroxylamine by a bacterial nitroreductase; and O-acetylation of the hydroxylamine to yield a reactive ultimate mutagen .Molecular Structure Analysis
3-Nitroperylene has a complex molecular structure. It contains a total of 38 bonds, including 27 non-H bonds, 26 multiple bonds, 1 rotatable bond, 2 double bonds, 24 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, and 1 nitro group (aromatic) .Chemical Reactions Analysis
3-Nitroperylene has been tested for carcinogenicity in an initiation-promotion experiment on mouse skin and was active as an initiator . It was also found to be mutagenic to bacteria in the presence of an exogenous metabolic system .Physical And Chemical Properties Analysis
3-Nitroperylene is described as brick-red crystals from benzene . It has a melting point of 210-212°C . Its molecular weight is 297.3 .Aplicaciones Científicas De Investigación
Mutagenicity and Metabolic Activation : 3-Nitroperylene (3-NitroPer) has been shown to be a potent frameshift mutagen, requiring activation by mixed function oxidases (MFOs) in rat liver S9 preparations. This activation involves metabolism by MFO enzymes, reduction to hydroxylamine by bacterial nitroreductase, and O-acetylation to form a reactive ultimate mutagen (Anderson et al., 1987).
Tumor Initiating Activity : 3-Nitroperylene was found to induce tumors in mice when tested for tumor initiating activity with promotion by tetradecanoylphorbol acetate. It was significantly more active than its parent hydrocarbon, perylene (El-Bayoumy et al., 1982).
Effects on Drug and Carcinogen Metabolism : Topical application of 3-Nitroperylene resulted in significant induction of various enzymes like aryl hydrocarbon hydroxylase (AHH), 7-ethoxyresorufin O-deethylase (ERD), and 7-ethoxycoumarin O-deethylase (ECD) activities in both skin and liver of neonatal rats (Asokan et al., 1986).
Reactions under Atmospheric Conditions : 3-Nitroperylene was studied for its reactions with gaseous N2O5 under simulated atmospheric conditions. The study provides insights into the formation of nitro-PAH in ambient air (Pitts et al., 1985).
Photophysics and Excited-State Dynamics : The photophysics and excited-state dynamics of 3-Nitroperylene (NPe) were investigated, revealing substantial dependence on solvent polarity and highlighting its charge-transfer character (Mohammed & Vauthey, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-nitroperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXXFWGAGHMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174600 | |
| Record name | 3-Nitroperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20589-63-3 | |
| Record name | 3-Nitroperylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20589-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroperylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitroperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitroperylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG4K35YXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






